molecular formula C10H12Cl2O2S B12816219 1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride

Cat. No.: B12816219
M. Wt: 267.17 g/mol
InChI Key: UUNMOPPYMPEKSB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is notable for its applications in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride typically involves the reaction of 1-(3-chlorophenyl)-2-methylpropane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonic acid+SOCl21-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride+SO2+HCl\text{1-(3-Chlorophenyl)-2-methylpropane-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3-Chlorophenyl)-2-methylpropane-2-sulfonic acid+SOCl2​→1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride
  • 1-(2-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride
  • 1-(3-Bromophenyl)-2-methylpropane-2-sulfonyl chloride

Uniqueness

1-(3-Chlorophenyl)-2-methylpropane-2-sulfonyl chloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of products formed. The presence of the methyl group on the propane backbone also affects its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12Cl2O2S

Molecular Weight

267.17 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-methylpropane-2-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O2S/c1-10(2,15(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3

InChI Key

UUNMOPPYMPEKSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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